molecular formula C8H17NO2 B099832 Butanoic acid, 2-(dimethylamino)ethyl ester CAS No. 16597-65-2

Butanoic acid, 2-(dimethylamino)ethyl ester

Cat. No. B099832
CAS RN: 16597-65-2
M. Wt: 159.23 g/mol
InChI Key: NCOVMJHPLAYTJS-UHFFFAOYSA-N
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Patent
US05998496

Procedure details

To a solution of N,N-dimethyl ethanolamine (4.45 g, 0.05 mol) in 140 mL of anhydrous tetrahydrofuran at room temperature under nitrogen was added triethylamine (5.05 g, 0.05 mol) and stirred for 15 min. The reaction mixture was then cooled at 0° C. and isobutyryl chloride (5.5 g, 0.05 mol) in 10 mL of tetrahydrofuran was added dropwise over 20 min. The resulting suspension was allowed to warm to room temperature and stirred overnight. The resulting solution was filtered and the solvent evaporated. The resulting product was then diluted by adding 200 mL of ether and subsequently washed with 10% aqueous NaOH solution, water and brine. After removal of the solvent, the crude product was chromatographed on a silica gel column using chloroform as the eluent to give liquid product (1.44 g, 50%). 1H NMR (CDCI3): δ 4.10 (t, J=5.82 Hz, 2H), 2.50 (m, 3H), 2.21 (s, 6H), 1.11 (s, 3H), 1.08 (s, 3H); MS m/z 159 (M+), 115, 71, 58 (100%), 42.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].C(N([CH2:12][CH3:13])CC)C.[C:14](Cl)(=[O:18])[CH:15](C)C>O1CCCC1>[C:14]([O:5][CH2:4][CH2:3][N:2]([CH3:6])[CH3:1])(=[O:18])[CH2:15][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
5.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
The resulting product was then diluted
ADDITION
Type
ADDITION
Details
by adding 200 mL of ether
WASH
Type
WASH
Details
subsequently washed with 10% aqueous NaOH solution, water and brine
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the crude product was chromatographed on a silica gel column

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCC)(=O)OCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.